molecular formula C10H14N2O B1427174 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1340167-38-5

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No. B1427174
M. Wt: 178.23 g/mol
InChI Key: CDRNDLBCZWIAQA-UHFFFAOYSA-N
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Description

The compound “1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile” is an organic compound containing a pyrrolidine ring, a cyclobutyl group, and a nitrile group . Pyrrolidine is a five-membered ring with one nitrogen atom, cyclobutyl is a four-membered carbon ring, and a nitrile group contains a carbon triple-bonded to a nitrogen.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and cyclobutyl rings would give the molecule a certain degree of rigidity, while the nitrile group would likely be a site of reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridine derivatives have been synthesized and structurally analyzed, contributing to understanding the molecular structure and optical properties of compounds like 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. These studies include spectroscopic analysis and X-ray diffraction methods to determine compound structures (Cetina, Tranfić, Sviben, & Jukić, 2010).

Antimicrobial Activity

  • Novel pyrrolidine-3-carbonitrile derivatives, a category to which 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile belongs, have been evaluated for their antimicrobial activity. The structures of these derivatives are derived from various chemical reactions, suggesting their potential in developing antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).

Chemical Transformations

  • Research on cyclopenta[c]pyrroles, closely related to pyrrolidine-3-carbonitriles, demonstrates their potential for chemical transformations. These studies provide insights into the reactivity and transformation possibilities of compounds like 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Bell, Oesterlin, Geolotte, Hlavac, & Crain, 1977).

Optical and Electronic Properties

  • The study of pyridine derivatives, including their structural, optical, and junction characteristics, provides insights into the electronic properties of similar compounds. This research can be instrumental in understanding the electronic behavior of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Zedan, El-Taweel, & El-Menyawy, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s impossible to provide accurate safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-5-9-4-10(13)12(7-9)6-8-2-1-3-8/h8-9H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNDLBCZWIAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CC(CC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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